Product packaging for Dicethiamine(Cat. No.:)

Dicethiamine

Cat. No.: B1236262
M. Wt: 426.5 g/mol
InChI Key: YBROOZNJUDHTGE-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicethiamine hydrochloride (also known as Cetotiamine) is a lipid-soluble analogue of thiamine (Vitamin B1) characterized by its excellent absorbability and high transformability in tissues . This superior bioavailability compared to ordinary, water-soluble thiamine hydrochloride (VB1HCl) makes it a valuable compound for researching energy metabolism and fatigue mechanisms . Studies on animal models have demonstrated that orally administered this compound hydrochloride is rapidly absorbed and distributed to several organs as thiamine, where it is converted into active forms . Its anti-fatigue effect is likely associated with its key role in cellular energy production; as a cofactor, its active form, thiamine pyrophosphate (TPP), is essential for the tricarboxylic acid (TCA) cycle, a fundamental process for energy metabolism . Researchers utilize this compound to investigate the link between enhanced vitamin B1 status, improved energy metabolism in cells, and the subsequent alleviation of physical fatigue, providing a potential model for nutritional intervention in fatigue-related conditions . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N4O6S B1236262 Dicethiamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26N4O6S

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl [(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate

InChI

InChI=1S/C18H26N4O6S/c1-5-26-17(24)28-8-7-15(29-18(25)27-6-2)12(3)22(11-23)10-14-9-20-13(4)21-16(14)19/h9,11H,5-8,10H2,1-4H3,(H2,19,20,21)/b15-12+

InChI Key

YBROOZNJUDHTGE-NTCAYCPXSA-N

Isomeric SMILES

CCOC(=O)OCC/C(=C(/C)\N(CC1=CN=C(N=C1N)C)C=O)/SC(=O)OCC

Canonical SMILES

CCOC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SC(=O)OCC

Synonyms

O,S-dicarbethoxythiamine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dicethiamine

Advanced Synthetic Routes for Dicethiamine

The synthesis of thiamine (B1217682) derivatives like this compound, also known as Cetotiamine, involves sophisticated chemical strategies aimed at achieving high efficiency, purity, and sustainability. While specific literature on the synthesis of this compound is sparse, general principles for creating thiamine analogs can be applied. The foundational synthesis of thiamine itself, first achieved in 1936, involves the quaternization of a thiazole (B1198619) moiety with a pyrimidine (B1678525) derivative, a method that continues to be relevant today portlandpress.com.

Catalytic Approaches in this compound Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to new molecules with enhanced efficiency and selectivity. For thiamine-like structures, both organocatalysts and metal-based catalysts are employed.

Thiamine hydrochloride (Vitamin B1) itself has emerged as a versatile, biodegradable organocatalyst for a variety of organic transformations, including the synthesis of heterocycles like thiazolones, quinolines, and 1,4-dihydropyridines. researchgate.nettandfonline.comrsc.orgresearchgate.nettandfonline.comoiccpress.com Its catalytic activity is often attributed to the thiazolium ring, which plays a key role in biological reactions. These reactions are frequently performed under environmentally friendly conditions, such as in aqueous media or without a solvent. tandfonline.comacademie-sciences.fr For a hypothetical synthesis of this compound, employing a thiamine-based catalyst could represent an auto-catalytic, green approach.

Transition metal catalysis has also been utilized for the synthesis and labeling of thiamine derivatives. For example, a rapid, multi-step synthesis of ¹¹C-labeled thiamine was developed using a Palladium (Pd⁰)-mediated C-[¹¹C]methylation of the thiazole ring. researchgate.net Such methods, which allow for the late-stage introduction of specific groups, could be adapted for the synthesis of this compound and its derivatives, facilitating their use in molecular imaging studies. researchgate.net

Table 1: Catalytic Approaches in the Synthesis of Thiamine Analogs and Related Heterocycles
Catalyst TypeSpecific Catalyst ExampleReaction TypeKey AdvantagesReference
OrganocatalystThiamine Hydrochloride (Vitamin B1)Multicomponent reactions (e.g., Hantzsch reaction)Biodegradable, low-cost, effective in green solvents (water) or solvent-free. researchgate.nettandfonline.comtandfonline.com
Transition MetalPalladium (Pd0)C-C bond formation (e.g., methylation)High efficiency and specificity for radiolabeling. researchgate.net
BiocatalystThDP-dependent enzymes (e.g., Transketolase)Carboligation (C-C bond formation)High stereoselectivity under mild conditions. uni-duesseldorf.de

Green Chemistry Principles in this compound Synthetic Strategies

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. rsc.org These principles are increasingly applied to the synthesis of pharmacologically relevant molecules like thiamine derivatives.

Key green chemistry strategies relevant to this compound synthesis include:

Use of Biodegradable Catalysts : As mentioned, thiamine hydrochloride itself is an effective, eco-friendly catalyst. tandfonline.comresearchgate.netrsc.org

Safer Solvents : Utilizing water as a solvent is a prominent green approach in the synthesis of various heterocycles catalyzed by Vitamin B1. rsc.orgacademie-sciences.fr Solventless approaches, such as grinding reactants together, further reduce environmental impact. oiccpress.com

Atom Economy : Multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form the product, are inherently atom-economical as they incorporate most of the atoms from the reactants into the final structure. academie-sciences.fr Many syntheses of thiamine-related heterocycles utilize an MCR strategy. researchgate.net

Energy Efficiency : Many of the green synthetic methods for thiamine analogs are conducted at room or reflux temperatures, minimizing energy consumption. rsc.orgoiccpress.com Microwave-assisted synthesis is another technique that can reduce reaction times and energy input. rasayanjournal.co.in

The application of these principles can lead to more sustainable and economically viable production of this compound and its derivatives. rasayanjournal.co.in

Optimization of Reaction Conditions for this compound Formation

To maximize the yield and purity of a target compound like this compound, systematic optimization of reaction conditions is crucial. This process involves varying parameters such as the catalyst, solvent, temperature, and reactant ratios.

For instance, in the synthesis of polysubstituted quinolines using a thiamine hydrochloride catalyst, researchers investigated various solvents (H₂O, EtOH, CH₃CN, THF, DMF) and found water to be the optimal choice. rsc.org The reaction temperature was also critical; increasing it from room temperature to reflux significantly improved the product yield. rsc.org Furthermore, the catalyst loading was optimized, with 15 mol% providing the best results without unnecessary excess. rsc.org A similar, systematic approach would be essential for developing an efficient synthesis of this compound. Biochemical characterization to determine optimal reaction conditions is also a key step when using enzymes as catalysts. uni-duesseldorf.de

Table 2: Example of Reaction Condition Optimization (Model Reaction: VB1-catalyzed Quinoline Synthesis) rsc.org
Parameter VariedConditionResult (Yield %)Conclusion
SolventSolvent-freeNo ReactionWater is the optimal solvent.
Ethanol (EtOH)Trace
Water (H₂O)40% (at RT)
Temperature (in H₂O)Room Temp (RT)40%Reflux temperature significantly improves yield.
Reflux65%
Catalyst Loading (VB1)10 mol%65%15 mol% is the optimal catalyst concentration.
15 mol%82%
20 mol%82%

Design and Synthesis of Novel this compound Derivatives

The modification of a lead compound like this compound is driven by the goal of enhancing its pharmacological properties. This involves rational design principles and the exploration of novel chemical scaffolds.

Rational Design Principles for Structural Modification

Rational drug design aims to create new molecules with improved activity by understanding their interaction with biological targets. For thiamine derivatives, this often involves modifying the structure to improve bioavailability or to inhibit specific thiamine diphosphate (B83284) (ThDP)-dependent enzymes. nih.govnih.gov

Lipophilic derivatives of thiamine, such as benfotiamine (B1667992) and sulbutiamine, were designed to overcome the slow, transporter-dependent absorption of thiamine by allowing for passive diffusion across cell membranes. wjgnet.com this compound is another such derivative noted for its excellent absorbability. ncats.ioscirp.org

A key strategy in rational design is to exploit the unique features of an enzyme's active site. chemrxiv.org By designing substituents that interact with the substrate-binding pocket of a specific ThDP-dependent enzyme, it is possible to improve not only the binding affinity but also the selectivity of an inhibitor. chemrxiv.orgchemrxiv.org This structure-guided approach, often aided by computational docking studies and homology modeling, is essential for developing potent and selective enzyme inhibitors. nih.gov

Exploration of Novel Thiamine Analogs with Modified Thiazole Ring Systems

The thiamine scaffold is amenable to significant structural changes, particularly at the thiazole ring, leading to the discovery of novel analogs with diverse biological activities. The thiazole ring is highly reactive and serves as an important synthon for generating new chemical entities. researchgate.net

Researchers have successfully replaced the thiazole ring with other five-membered heterocycles to create new classes of thiamine analogs. These include:

Triazole Analogs : Replacing the thiazole ring with a 1,2,3-triazole has yielded compounds that can interact with TPP-riboswitches, which regulate gene expression in bacteria. acs.org

Furan (B31954), Pyrrole (B145914), and Thiophene (B33073) Analogs : A systematic investigation into replacing the central thiazole ring with furan, pyrrole, or thiophene rings has been conducted to probe how the nature of the central ring affects enzyme inhibition. chemrxiv.org

These modifications demonstrate that the core structure of thiamine can be extensively altered while retaining biological relevance. Starting from the this compound scaffold, similar modifications could be explored to generate novel derivatives with potentially unique pharmacological profiles. The synthesis of these analogs often involves multi-step sequences to build the new heterocyclic core and attach the pyrimidine side chain. chemrxiv.orgacs.org

Table 3: Examples of Thiamine Analogs with Modified Central Ring Systems chemrxiv.orgacs.org
Analog TypeModified RingSynthetic Strategy PrinciplePotential Biological Target
Triazole-based analog1,2,3-TriazoleClick chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).TPP-Riboswitches, ThDP-dependent enzymes
Furan-based analogFuranMulti-step synthesis of the furan core followed by side-chain attachment.ThDP-dependent enzymes
Pyrrole-based analogPyrroleConstruction of the pyrrole ring system as a central scaffold.ThDP-dependent enzymes
Benzene-based analogDisubstituted Benzene (B151609)Utilizing benzene as a scaffold to vary substituent geometry.ThDP-dependent enzymes

Derivatization Strategies for Investigating Structure-Activity Relationships in Preclinical Models

The investigation of structure-activity relationships (SAR) is fundamental in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For thiamine (Vitamin B1), derivatization strategies aim to create analogues with improved physicochemical properties, such as enhanced stability and bioavailability, which can translate to greater efficacy in preclinical models. this compound, a synthetic derivative of thiamine, is a key example of this approach. nih.govscirp.org The core strategy involves modifying the thiamine molecule to overcome its limitations, such as poor membrane permeability. cam.ac.uk

Thiamine analogues are often developed by altering the pyrimidine or thiazolium rings. cam.ac.uk this compound, also known as O,S-dicarbethoxythiamine or Cetotiamine, is synthesized by introducing two ethoxycarbonyl groups. nih.gov This modification significantly increases the lipophilicity of the molecule compared to the parent thiamine, facilitating its absorption. nih.gov The goal of such derivatization is to develop membrane-permeable compounds that can effectively deliver the active thiamine moiety into cells. cam.ac.uk

Preclinical studies are essential to evaluate how these structural modifications affect biological activity. Animal models provide a platform to compare the performance of thiamine derivatives against the original vitamin. For instance, a study in rats demonstrated that oral supplementation with this compound hydrochloride (DCET) resulted in a longer swimming duration compared to animals that received thiamine hydrochloride or a placebo, suggesting a potent anti-fatigue effect. nih.gov This enhancement in physical performance is attributed to the superior absorption and tissue distribution of the derivatized compound. dntb.gov.ua Another study highlighted that this compound hydrochloride improved performance in an animal model of complex fatigue. scirp.org By comparing various analogues, researchers can establish clear SAR, linking specific structural features to observed pharmacological effects. cam.ac.uk

Table 1: Comparison of Thiamine Derivatives in Preclinical Research

CompoundKey Structural ModificationObserved Effect in Preclinical ModelsReference
This compound (DCET)Addition of two ethoxycarbonyl groups, increasing lipophilicity.Demonstrated anti-fatigue effects; increased swimming duration in rats. nih.govscirp.orgdntb.gov.ua
BenfotiamineS-acyl derivative of thiamine; opens the thiazole ring.Increases thiamine levels in muscle and erythrocytes in mice; alters energy metabolism. nih.govresearchgate.net
AllithiamineA disulfide derivative formed with allicin.A thiamine derivative with high bioavailability. nih.gov
SulbutiamineA highly lipophilic synthetic disulfide derivative.Antiasthenic compound capable of crossing the blood-brain barrier. scirp.org

Chemical Characterization Methodologies for this compound and its Analogs

The chemical characterization of this compound and its related analogues is crucial to confirm their identity, structure, and purity. This process relies on a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of novel and existing chemical entities like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose. clockss.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of a molecule. mdpi.com For a compound like this compound, one-dimensional (1D) NMR experiments such as ¹H-NMR and ¹³C-NMR are used to identify the different types of proton and carbon atoms present and their chemical environments. mdpi.comscielo.br Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. mdpi.com These methods are critical for confirming that the synthetic derivatization of the parent thiamine molecule has occurred at the intended positions. youtube.com

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights through fragmentation analysis. thermofisher.com In MS, the molecule is ionized and its mass-to-charge ratio (m/z) is measured with high precision, which serves to confirm the molecular formula (C₁₈H₂₆N₄O₆S for this compound/Cetotiamine). nih.govchemicalbook.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. Furthermore, tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), involves fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net This fragmentation pattern acts as a molecular fingerprint, helping to verify the structure and identify specific functional groups and substructures within the this compound molecule. nih.govresearchgate.net

Table 2: Spectroscopic Techniques for Structural Analysis of this compound

TechniqueInformation ProvidedApplication to this compound
¹H-NMRIdentifies the number and type of hydrogen atoms.Confirms the presence of protons on the pyrimidine and modified thiazole rings, and the ethoxycarbonyl groups.
¹³C-NMRIdentifies the number and type of carbon atoms.Verifies the carbon skeleton of the entire molecule, including the carbonyl carbons of the ester groups.
2D-NMR (COSY, HSQC)Shows connectivity between atoms (H-H, C-H).Establishes the precise bonding arrangement and confirms the structure post-derivatization. mdpi.com
Mass Spectrometry (MS)Measures the exact molecular weight.Confirms the molecular formula (C₁₈H₂₆N₄O₆S). nih.gov
Tandem MS (MS/MS)Provides structural information from fragmentation patterns.Creates a structural fingerprint to verify the identity and arrangement of the molecule's components. researchgate.net

Chromatographic Purity and Composition Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity and analyzing the composition of pharmaceutical compounds like this compound. nih.goveijppr.com These methods are essential for quality control, ensuring that a sample is free from starting materials, by-products, or degradation products. researchgate.net

A typical analytical approach for this compound and its analogues involves Reversed-Phase HPLC (RP-HPLC). researchgate.net In this method, the compound is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase. nih.goveijppr.com The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), and the separation can be performed using either an isocratic (constant mobile phase composition) or gradient (varied composition) elution. researchgate.netnih.govsielc.com

Detection is commonly achieved using an ultraviolet (UV) detector set at a specific wavelength where the analyte absorbs light, such as 245 nm or 254 nm for thiamine-related compounds. nih.govsielc.com The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. Method validation according to ICH guidelines is critical and involves assessing parameters such as linearity, accuracy, precision (repeatability and reproducibility), specificity, and robustness to ensure the method is reliable for routine analysis. eijppr.comresearchgate.netscirp.org The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the sensitivity of the method. researchgate.netnih.gov

Table 3: Typical Parameters for HPLC Analysis of Thiamine Analogs

ParameterTypical SpecificationPurposeReference
Chromatography ModeReversed-Phase (RP-HPLC)Separates compounds based on hydrophobicity. researchgate.netnih.gov
Stationary Phase (Column)Octadecylsilane (C18), e.g., 250 x 4.6 mm, 5µmProvides a nonpolar surface for interaction. nih.goveijppr.com
Mobile PhaseBuffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile/methanol).Elutes the compounds from the column. researchgate.netnih.gov
DetectionUV Spectrophotometry (e.g., at 245 nm or 254 nm).Quantifies the analyte as it elutes. nih.govsielc.com
Flow Rate1.0 - 1.5 mL/minControls the speed of the separation. nih.goveijppr.com
Validation ParametersLinearity, Accuracy, Precision, Specificity, LOD, LOQ.Ensures the analytical method is reliable, reproducible, and fit for purpose. eijppr.comresearchgate.netscirp.org

Mechanistic Investigations of Dicethiamine at the Cellular and Molecular Levels

Interaction with Thiamine-Dependent Enzymes

The primary mechanism by which Dicethiamine influences enzymatic activity is by ensuring the availability of the essential coenzyme, TPP. Many key enzymes in central metabolic pathways are non-functional without this coenzyme.

The Pyruvate (B1213749) Dehydrogenase Complex (PDH) is a critical mitochondrial enzyme complex that serves as a gatekeeper linking glycolysis to the Krebs cycle (also known as the citric acid cycle). wikipedia.orgnih.gov It catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA. nih.gov This reaction is indispensable for aerobic energy production.

The function of the E1 subunit of the PDH complex is entirely dependent on the presence of TPP. nih.govresearchgate.net In states of thiamine (B1217682) deficiency, PDH activity decreases, leading to an accumulation of pyruvate and lactate (B86563) and a subsequent impairment of the Krebs cycle. nih.gov Research on thiamine disulfide derivatives, such as this compound, indicates that their primary role is to serve as a superior delivery vehicle for thiamine compared to standard thiamine hydrochloride. patsnap.compatsnap.com Studies have shown that administration of this compound hydrochloride leads to higher concentrations of thiamine and its phosphate (B84403) esters in tissues, including the brain and muscles. patsnap.comuftm.edu.br By efficiently increasing the intracellular concentration of TPP, this compound ensures that the PDH complex can function optimally, particularly under conditions of high metabolic demand or fatigue. researchgate.netresearchgate.net

Table 1: this compound's Interaction with the Pyruvate Dehydrogenase Complex (PDH)

AspectDescriptionReference
Enzyme ComplexPyruvate Dehydrogenase (PDH) Complex wikipedia.orgnih.gov
Metabolic RoleLinks glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA. nih.gov
Coenzyme DependenceThe E1 subunit requires Thiamine Diphosphate (B83284) (TPP) for its catalytic activity. patsnap.comresearchgate.net
Inferred Mechanism of this compoundThis compound is efficiently absorbed and converted to thiamine, which is then pyrophosphorylated to TPP. This ensures the PDH complex has an adequate supply of its essential coenzyme, thereby supporting its catalytic function. patsnap.compatsnap.comuftm.edu.br

Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate pathway (PPP). wikipedia.orgnih.gov This pathway is crucial for producing NADPH, which is vital for antioxidant defense and reductive biosynthesis, and for generating pentose sugars, such as ribose-5-phosphate (B1218738), necessary for nucleotide synthesis. frontiersin.org

Like PDH, the catalytic activity of transketolase is strictly dependent on TPP. patsnap.comwikipedia.org The activity of erythrocyte transketolase is a classic and reliable indicator of a subject's thiamine status. nih.gov Thiamine deficiency leads to a marked reduction in transketolase activity. frontiersin.org As a thiamine disulfide derivative, this compound is readily absorbed and converted to active thiamine forms in the body. patsnap.comncats.io This enhanced bioavailability ensures a steady supply of TPP for TKT. By maintaining or increasing TPP levels, this compound supports the function of transketolase, thereby facilitating the metabolic flux through the pentose phosphate pathway. This modulation is not due to direct binding of this compound to the enzyme, but rather to its role as a prodrug for the enzyme's essential coenzyme.

Beyond PDH and transketolase, TPP is a required cofactor for other critical enzyme systems. A notable example is the α-ketoglutarate dehydrogenase complex (KGDH) , which catalyzes a rate-limiting step within the Krebs cycle, converting α-ketoglutarate to succinyl-CoA. wikipedia.orgresearchgate.net Another is the branched-chain α-ketoacid dehydrogenase (BCKDH) complex , which is involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). frontiersin.org

The function of all these enzymes is impaired in cases of thiamine deficiency. nih.govfrontiersin.org The mechanism of this compound's action on these systems is consistent with its role as an efficient thiamine source. By providing a readily available pool of thiamine for conversion to TPP, this compound supports the activity of KGDH, BCKDH, and other TPP-dependent enzymes, ensuring the smooth operation of the Krebs cycle and amino acid metabolism. patsnap.comfrontiersin.org

Investigations into Transketolase Modulation

Role in Cellular Metabolic Pathways

By supporting TPP-dependent enzymes, this compound plays a significant role in the regulation and function of major cellular metabolic pathways that are fundamental for energy production and biosynthesis.

Carbohydrate metabolism is the central hub of cellular energy production. While glycolysis itself does not directly require thiamine, its end product, pyruvate, stands at a critical metabolic crossroads. The fate of pyruvate is largely determined by the activity of the TPP-dependent PDH complex. nih.gov

Table 2: Influence of this compound on Key Metabolic Pathways

Metabolic PathwayKey Thiamine-Dependent Enzyme(s)Role of this compoundReference
Glycolysis-Krebs Cycle LinkPyruvate Dehydrogenase Complex (PDH)Ensures efficient conversion of pyruvate to acetyl-CoA, preventing lactate buildup and fueling the Krebs cycle. patsnap.comnih.gov
Krebs Cycleα-Ketoglutarate Dehydrogenase (KGDH)Supports a rate-limiting step within the cycle, promoting complete oxidation of acetyl-CoA for maximal ATP yield. wikipedia.orgresearchgate.net
Pentose Phosphate PathwayTransketolase (TKT)Facilitates the production of NADPH (for antioxidant defense) and ribose-5-phosphate (for nucleotide synthesis). wikipedia.orgfrontiersin.org

The Pentose Phosphate Pathway (PPP) runs in parallel to glycolysis and is fundamentally important for cellular biosynthesis and redox balance. frontiersin.org The TPP-dependent enzyme transketolase provides a crucial link between the oxidative and non-oxidative branches of the PPP, and also connects the PPP back to glycolysis by converting pentose sugars into glycolytic intermediates. wikipedia.org

This compound's influence on the PPP is mediated through its support of transketolase activity. By ensuring an adequate supply of TPP, this compound helps maintain the flow of metabolites through this pathway. patsnap.com This has two major consequences: the sustained production of ribose-5-phosphate, a precursor for DNA and RNA synthesis, and the generation of NADPH, the primary cellular reductant used to combat oxidative stress and for anabolic processes like fatty acid synthesis. frontiersin.org

Modulation of Oxidative Stress Pathways and Antioxidant Capacity (e.g., Glutathione (B108866) Synthesis, NADPH Production)

This compound, a derivative of thiamine (Vitamin B1), demonstrates a significant capacity to modulate pathways associated with oxidative stress, primarily by influencing the synthesis of crucial antioxidant molecules like glutathione (GSH) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). Research indicates that thiamine and its derivatives play a vital role in bolstering cellular antioxidant defenses. The metabolically active form of thiamine, thiamine pyrophosphate (TPP), is a critical cofactor for the enzyme transketolase. cornell.edutaylorandfrancis.com Transketolase is a key player in the pentose phosphate pathway (PPP), a fundamental metabolic route responsible for generating NADPH. researchgate.netmdpi.com This production of NADPH is essential for the regeneration of reduced glutathione from its oxidized state (GSSG) by glutathione reductase, thereby maintaining a healthy cellular redox balance. mdpi.comnih.gov

Studies have shown that thiamine can enhance resistance to oxidative stress. For instance, in Schizosaccharomyces pombe, the presence of thiamine led to increased tolerance against oxidative stress, which was associated with the upregulation of transketolase. cellmolbiol.orgresearchgate.net Furthermore, research on another thiamine precursor, dibenzoylthiamine (DBT), revealed its ability to protect neuronal cells from oxidative stress by increasing the synthesis of both reduced glutathione and NADPH. mdpi.com This protection appears to be independent of the Nrf2/ARE pathway, a major regulator of antioxidant responses. mdpi.com Thiamine deficiency, conversely, has been linked to increased oxidative stress in the brain, highlighting the importance of thiamine in mitigating oxidative damage. frontiersin.org The antioxidant properties of thiamine are also linked to its ability to scavenge reactive oxygen species (ROS) and recycle other antioxidants like vitamin C through the synthesis of NADPH. mdpi.com

The synthesis of glutathione itself is a multi-step enzymatic process requiring the amino acids glutamate (B1630785), cysteine, and glycine. frontiersin.orgmdpi.com While direct studies on this compound's role in the enzymatic synthesis of glutathione are limited, the established connection between thiamine derivatives and NADPH production strongly suggests an indirect but crucial role in maintaining the glutathione pool. By ensuring a steady supply of NADPH, this compound can support the continuous recycling of GSSG to its reduced, active GSH form, which is paramount for detoxifying ROS and maintaining cellular homeostasis. frontiersin.orgvietnamjournal.ru In conditions like uncontrolled diabetes, where glutathione synthesis is impaired due to precursor amino acid limitations, the role of compounds that can bolster the antioxidant system becomes even more critical.

Interactive Data Table: Impact of Thiamine Derivatives on Oxidative Stress Markers

CompoundModel SystemKey FindingsReference
ThiamineSchizosaccharomyces pombeIncreased tolerance to oxidative stress; Upregulation of transketolase. cellmolbiol.orgresearchgate.net
Dibenzoylthiamine (DBT)Neuro2a cellsProtection against paraquat-induced toxicity; Increased synthesis of reduced glutathione and NADPH. mdpi.com
ThiamineArabidopsisReduced oxidative stress compounds; Accumulation of thiamine monophosphate (TMP) and thiamine pyrophosphate (TPP) under stress. mdpi.com
Thiamine DeficiencyAnimal ModelsAssociated with increased free radical production and neuronal death. drugbank.com

Molecular Mechanisms of Biological Interactions (Preclinical in vitro and in vivo Animal Models)

Cellular Uptake and Intracellular Metabolism of this compound

The cellular uptake and subsequent intracellular metabolism of this compound are fundamental to its biological activity. As a thiamine derivative, its transport into cells is likely mediated by the same mechanisms responsible for thiamine uptake. Thiamine is taken up by cells through both active transport and passive diffusion. wikipedia.orgpatsnap.com Two key transporter proteins, encoded by the genes SLC19A2 and SLC19A3, are known to facilitate thiamine transport across cell membranes. wikipedia.org In some tissues, this process is also dependent on a sodium gradient and a transcellular proton gradient. wikipedia.org Once inside the cell, thiamine is converted to its biologically active form, thiamine pyrophosphate (TPP), through pyrophosphorylation catalyzed by the enzyme thiamine diphosphokinase. wikipedia.orgpatsnap.com

Interactive Data Table: Cellular Uptake and Metabolism of Thiamine and its Derivatives

ProcessKey Molecules/TransportersDescriptionReference
Cellular Uptake SLC19A2, SLC19A3Active transport and passive diffusion of thiamine across the cell membrane. wikipedia.orgpatsnap.com
Na+-dependent transporterMediates thiamine uptake and secretion in some tissues. wikipedia.org
Intracellular Metabolism Thiamine diphosphokinaseCatalyzes the conversion of thiamine to thiamine pyrophosphate (TPP). wikipedia.orgpatsnap.com
ThiamineThe precursor that is released from this compound intracellularly. patsnap.com
Thiamine Pyrophosphate (TPP)The biologically active coenzyme form. cornell.edu

Studies on Receptor or Protein Binding Profiles

The biological effects of this compound are mediated through the binding of its active form, TPP, to various enzymes. TPP serves as an essential cofactor for several enzymes critical to cellular metabolism. cornell.edutaylorandfrancis.com These include:

Pyruvate dehydrogenase (PDH) complex: Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. wikipedia.org

α-ketoglutarate dehydrogenase (α-KGDH) complex: A key enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA. wikipedia.org

Transketolase: A crucial enzyme in the pentose phosphate pathway, responsible for the production of NADPH and precursor for nucleotide synthesis. cornell.eduresearchgate.net

Branched-chain α-keto acid dehydrogenase (BCKDH) complex: Involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). cornell.edu

Beyond these well-established enzyme binding interactions, some studies suggest that thiamine may also bind to other proteins. For instance, a specific thiamine-binding protein has been identified in rat serum, which is believed to be a hormone-regulated carrier protein important for the tissue distribution of thiamine. wikipedia.org Furthermore, animal studies have indicated that thiamine might bind to nicotinic receptors and could exhibit anticholinesterase activity. scirp.orgresearchgate.net Recent computational and experimental studies have also investigated the interaction of thiamine and TPP with acetylcholinesterase (AChE), suggesting a non-competitive type of inhibition. mdpi.com

Interactive Data Table: Protein Binding Profile of Thiamine and its Active Form (TPP)

Protein/EnzymeFunctionRole of Thiamine/TPPReference
Pyruvate Dehydrogenase (PDH)Carbohydrate MetabolismTPP is an essential cofactor. wikipedia.org
α-Ketoglutarate Dehydrogenase (α-KGDH)Citric Acid CycleTPP is an essential cofactor. wikipedia.org
TransketolasePentose Phosphate PathwayTPP is an essential cofactor. cornell.eduresearchgate.net
Acetylcholinesterase (AChE)NeurotransmissionThiamine and TPP act as non-competitive inhibitors. mdpi.com
Nicotinic ReceptorsNeurotransmissionThiamine may bind to these receptors. scirp.orgresearchgate.net

Modulation of Specific Intracellular Signaling Pathways

The modulation of intracellular signaling pathways by this compound is intrinsically linked to the metabolic roles of its active form, TPP. By influencing the activity of TPP-dependent enzymes, this compound can have a cascading effect on various signaling pathways. For example, by supporting the function of the pentose phosphate pathway through transketolase, it ensures the production of NADPH, which is not only crucial for antioxidant defense but also for reductive biosynthesis. patsnap.com

Furthermore, the activity of the PDH and α-KGDH complexes, which are dependent on TPP, directly impacts the citric acid cycle and, consequently, cellular energy production in the form of ATP. patsnap.com A deficiency in thiamine has been shown to impair the function of these enzymes, leading to reduced ATP production and neuronal damage. researchgate.net The citric acid cycle also provides intermediates for the synthesis of neurotransmitters such as glutamate and GABA, suggesting that this compound could indirectly influence neurotransmitter signaling. researchgate.net

While direct evidence for this compound's modulation of specific signaling cascades like the MAPK or PI3K/Akt pathways is not extensively documented, its role in maintaining cellular energy homeostasis and redox balance suggests a potential to influence these pathways, which are often sensitive to the metabolic state of the cell. For instance, oxidative stress is known to activate various signaling pathways, and by mitigating this stress, this compound could prevent the aberrant activation of such pathways.

Interactive Data Table: Intracellular Signaling Pathways Modulated by Thiamine/TPP

PathwayKey Enzymes/ProcessesEffect of Thiamine/TPPReference
Pentose Phosphate Pathway TransketolaseTPP is a cofactor, promoting NADPH and ribose-5-phosphate production. cornell.eduresearchgate.netpatsnap.com
Citric Acid Cycle Pyruvate Dehydrogenase, α-Ketoglutarate DehydrogenaseTPP is a cofactor, essential for ATP production. researchgate.netpatsnap.com
Neurotransmitter Synthesis Citric Acid Cycle IntermediatesTPP indirectly influences the synthesis of glutamate and GABA. researchgate.net
Antioxidant Defense Glutathione ReductaseTPP-dependent NADPH production is required for GSH regeneration. mdpi.comnih.gov

Analytical and Bioanalytical Methodologies for Dicethiamine Research

Development of Advanced Separation Techniques for Dicethiamine

The separation and detection of this compound and its metabolites from complex biological samples necessitate the use of high-resolution analytical techniques. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Capillary Electrophoresis (CE) are at the forefront of these analytical endeavors, often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are the cornerstones of this compound analysis due to their high resolution, accuracy, and efficiency. ijirt.org These techniques separate compounds based on their differential affinities for a stationary phase and a mobile phase. ijirt.org For thiamine (B1217682) and its derivatives, reversed-phase HPLC is a commonly employed method. cornell.edunih.gov

Research has demonstrated the use of specific HPLC columns, such as the J'sphere ODS-H80, for the analysis of this compound hydrochloride. advancement-est.comymc.eu A typical method involves a mobile phase consisting of a phosphate (B84403) buffer (e.g., 20 mM K2HPO4-KH2PO4, pH 6.9) and an organic modifier like methanol (B129727) in a 40/60 ratio, with UV detection at 254 nm. advancement-est.comymc.eu The use of ion-pairing reagents, such as diethylamine, can enhance the peak shape of thiamine derivatives. nih.gov

UHPLC offers significant advantages over conventional HPLC, including improved resolution, faster analysis times, and greater sensitivity, primarily by utilizing columns with smaller particle sizes (less than 2 µm). um.es This technique is particularly beneficial for high-throughput analysis, as demonstrated in the determination of thiamine in a large number of blood samples. plos.org The increased pressure capabilities of UHPLC systems (up to 100 MPa) allow for efficient separation and quantification.

Interactive Table 1: Exemplary HPLC and UHPLC Parameters for Thiamine and this compound Analysis

ParameterHPLC for this compound HCl advancement-est.comymc.euUHPLC for Thiamine plos.orgHPLC for Thiamine in Mushrooms nih.gov
Column J'sphere ODS-H80 (150 x 4.6 mm, 4 µm)Reversed-phase analytical columnWaters Xterra® MS C-18 (150mm × 4.6mm, 5 μm)
Mobile Phase 20 mM K2HPO4-KH2PO4 (pH 6.9) / Methanol (40/60)Gradient elution8.0 mM sodium-1-hexanesulfonate, glacial acetic acid, methanol, pH 3.0 with diethylamine
Flow Rate 1.0 ml/minNot specified1.0 mL/min
Detection UV at 254 nmFluorescence Detector (FLD)UV-Vis Detector
Temperature 37 ºCNot specified30°C

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a powerful separation technique that is particularly well-suited for the analysis of charged molecules like thiamine and its derivatives. dntb.gov.uauliege.be CE separates molecules based on their charge, size, and hydrophobicity in a narrow, buffer-filled capillary under the influence of a high-voltage electric field. nih.govdiva-portal.org This technique offers advantages such as high separation efficiency, short analysis times, and low sample and solvent consumption. uliege.benih.gov

Different modes of CE, such as Capillary Zone Electrophoresis (CZE), are utilized for the analysis of B-complex vitamins in pharmaceutical and veterinary preparations. researchgate.netgreenleafmc.ca For instance, a CZE method for determining various B vitamins, including thiamine, employed a 20 mM tetraborate (B1243019) buffer at pH 9.2. researchgate.net Another study utilized a background electrolyte of 100 mM phosphoric acid and 55 mM triethanolamine (B1662121) at pH 2.3 for the analysis of cationic B-vitamins in cell culture medium. diva-portal.org The detection in CE is often performed using UV-visible detectors. diva-portal.orggreenleafmc.ca

Mass Spectrometry (MS) Integration for Detection and Quantification

Mass Spectrometry (MS) is a highly sensitive and specific detection technique that measures the mass-to-charge ratio of ions. nih.gov When coupled with separation methods like HPLC or UHPLC, it provides unambiguous identification and quantification of analytes, even at trace levels. mdpi.com For this compound, which is also known as Cetotiamine, mass spectrometry data, including top peaks at m/z 122 and 321, are available in public databases like PubChem. nih.gov

Tandem mass spectrometry (MS/MS) further enhances selectivity by fragmenting a specific precursor ion and analyzing the resulting product ions. uliege.be This is particularly useful in complex biological matrices where co-eluting interferences can be a problem. The integration of MS with liquid chromatography (LC-MS/MS) has become a standard for the determination of drug residues in animal tissues. ymc.eu

Sample Preparation and Extraction Methods for Biological Matrices (Non-Human Origin)

The effective extraction and clean-up of this compound from complex non-human biological matrices such as tissues, plasma, and feed are critical steps to ensure accurate and reliable analytical results. nih.gov The primary goals of sample preparation are to isolate the analyte from interfering substances, remove matrix effects, and concentrate the analyte to a level suitable for detection. slideshare.net

Solid Phase Extraction (SPE) and Microextraction Techniques

Solid Phase Extraction (SPE) is a widely used sample preparation technique that involves partitioning analytes between a solid sorbent and a liquid sample. researchgate.net This method is highly selective and can be adapted for a wide variety of analytes and matrices. chromatographyonline.com The general procedure includes conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. researchgate.net

For thiamine and its derivatives in non-human biological samples, various SPE protocols have been developed. A method for analyzing thiamine in salmonid eggs utilized a C18 reversed-phase SPE column. nih.gov In another application for feed additives, a sample was treated with acid, filtered, and the resulting thiochrome (B1210408) solution was purified on an SPE cartridge before HPLC analysis. uoguelph.ca The choice of sorbent is critical and depends on the properties of the analyte and the matrix. For polar analytes in aqueous biological samples, a nonpolar sorbent is typically used. chromatographyonline.com

Microextraction techniques, which are miniaturized versions of conventional extraction methods, have gained popularity due to their reduced solvent consumption and high enrichment factors. These include solid-phase microextraction (SPME) and dispersive solid-phase extraction (d-SPE). nih.gov

Interactive Table 2: Overview of Solid Phase Extraction Applications for Thiamine Analogs

ApplicationMatrixSPE SorbentElution SolventReference
Thiamine in Salmonid EggsEgg homogenateC18 reversed-phaseMethanol/PO4 buffer, Acetonitrile (B52724) nih.gov
Vitamin B1 in FeedFeed extractNot specifiedMethanol uoguelph.ca
Drugs in Biological MatricesBiological fluidsPolymeric reversed-phaseNot specified nih.gov
Benzodiazepines in Biological MatricesBiological matricesSilica-based (Phenyl)Not specified thermofisher.com

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a fundamental and versatile sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. agroparistech.frwikipedia.org This method is effective for separating analytes from interfering matrix components. researchgate.net

For the analysis of drugs in plasma, LLE with solvents like ethyl acetate (B1210297) has been shown to provide good recovery. nih.gov In a study on the intracerebral distribution of this compound hydrochloride in rats, while the specific extraction method was not detailed, such studies typically involve tissue homogenization followed by an extraction procedure to isolate the analyte. greenleafmc.ca The choice of the organic solvent is crucial and depends on the polarity of the analyte. For lipophilic compounds like this compound, a non-polar organic solvent would be appropriate. The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase and the presence of salts (salting-out effect). nih.gov

Advanced Detection and Quantification Strategies

Advanced analytical methodologies are crucial for the accurate detection and quantification of this compound and related thiamine derivatives in various matrices. These strategies often aim to enhance sensitivity, selectivity, and throughput compared to traditional methods. Modern approaches leverage sophisticated instrumentation to overcome challenges such as low analyte concentrations and complex sample compositions. nih.gov Techniques combining chromatographic separation with highly sensitive detection systems, such as mass spectrometry (MS/MS), are becoming central to the field due to their high selectivity and confirmatory power. nih.gov Furthermore, innovative bio-recognition elements and nanomaterials are being integrated into analytical platforms to open new avenues for rapid and high-throughput analysis. nih.gov

Spectroscopic Detection (e.g., PDA, Fluorescence)

Spectroscopic methods are widely employed for the analysis of thiamine and its derivatives. While direct UV-Visible spectrophotometry is possible, its utility is often limited by low sensitivity and specificity, as thiamine's absorbance at approximately 242 nm can be masked by other compounds in complex samples. cornell.edu To overcome this, a common and highly effective strategy involves the chemical conversion of thiamine to a fluorescent product. ijirt.org

A cornerstone of thiamine analysis is its oxidation to thiochrome, a highly fluorescent compound. cornell.edu This reaction is typically carried out in an alkaline medium using an oxidizing agent like potassium ferricyanide, although other reagents such as hydrogen peroxide have also been used. cornell.educore.ac.uk The resulting thiochrome molecule exhibits strong fluorescence, with typical excitation and emission wavelengths around 360-375 nm and 440-450 nm, respectively. cornell.educore.ac.uk This conversion significantly enhances detection specificity and sensitivity, allowing for quantification at much lower levels than direct UV absorbance. cornell.edu In one method, Au³⁺ was used to catalyze the conversion of non-fluorescent thiamine into intensely blue-emitting thiochrome, offering a simpler and faster alternative to conventional methods. austinpublishinggroup.com

Photodiode Array (PDA) detectors, often coupled with High-Performance Liquid Chromatography (HPLC), offer the advantage of acquiring full UV-Vis spectra, which aids in peak identification and purity assessment. However, for trace-level quantification, fluorescence detection (FLD) remains superior due to its inherent sensitivity. lcms.cz HPLC methods using pre-column or post-column derivatization to form thiochrome, followed by fluorescence detection, are well-established for analyzing thiamine and its phosphate esters in biological samples like whole blood and urine. magtech.com.cnnih.gov

Below is a table summarizing various spectroscopic detection methods for thiamine, which are applicable to its derivatives.

MethodAnalyte/DerivativePrincipleExcitation (nm)Emission (nm)Limit of Detection (LOD)Linear RangeReference
SpectrofluorimetryThiamineOxidation to thiochrome with H₂O₂ and FeTSPc catalyst3754404.3 x 10⁻⁹ mol L⁻¹1.0 x 10⁻⁸ - 1.0 x 10⁻⁴ mol L⁻¹ core.ac.uk
FluorimetryThiamineAu³⁺-mediated formation of thiochrome3704452.0 x 10⁻⁶ M1.0 x 10⁻⁹ - 1.0 x 10⁻³ M austinpublishinggroup.com
HPLC-FLDThiamine & EstersPre-column derivatization to thiochrome with potassium ferricyanide--3 nmol/L (LOQ)Up to 4000 nmol/L nih.gov
SpectrophotometryThiamine HClFormation of Prussian blue dye747 (Absorbance)-0.106 µg/mL0.2-14 µg/mL researchgate.net
SpectrophotometryThiaminePrecipitation of sulphur as barium sulphate420 (Absorbance)-0.41 µg/mL2-32 µg/mL scispace.com
This table is interactive. You can sort and filter the data as needed.

Electrochemical Sensing Approaches

Electrochemical sensors have emerged as a powerful alternative for vitamin analysis, offering advantages such as high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization. mdpi.comnih.gov For B-complex vitamins, these sensors typically work by detecting the electrochemical oxidation or reduction of the analyte at the surface of a modified electrode. nih.gov The electroactive nature of the thiamine molecule, specifically its thiazole (B1198619) and pyrimidine (B1678525) rings, allows for direct electrochemical detection, although modifying the electrode surface is often necessary to enhance performance and prevent issues like electrode fouling. nih.govfrontiersin.org

A variety of materials have been explored to modify electrodes for improved sensitivity and selectivity. These include nanomaterials like multi-walled carbon nanotubes (MWCNTs), metal-organic frameworks (MOFs), and metallic nanoparticles (e.g., gold, copper). nih.govrsc.org These modifications serve to increase the electrode's active surface area and enhance the electron transfer rate, thereby amplifying the electrochemical signal. mdpi.com For instance, a glassy carbon electrode (GCE) modified with a composite of Nafion and MWCNTs was shown to significantly enhance the oxidation peak current for histamine, a principle applicable to other amine-containing compounds. rsc.org Similarly, electrodes modified with materials like molybdenum disulfide (MoS₂) have been used to determine other B vitamins with low detection limits. mdpi.com

While specific electrochemical sensors for this compound are not extensively documented, the principles used for thiamine and other vitamins are directly transferable. The development of these sensors focuses on overcoming challenges such as interference from other electroactive species in complex matrices like food or biological fluids. nih.govfrontiersin.org

The table below presents examples of electrochemical sensors developed for B vitamins, illustrating the potential methodologies for this compound analysis.

Sensor TypeTarget AnalyteElectrode ModificationLimit of Detection (LOD)Linear RangeReference
AmperometricVitamin B9 (Folic Acid)Ni-BTC MOF on Screen-Printed Electrode (SPE)0.030 µM0.08 - 635.0 µM nih.gov
Differential Pulse Voltammetry (DPV)Vitamin B9 (Folic Acid)Mo₂C/SCN on Glassy Carbon Electrode (GCE)14.7 nM0.09 - 167.25 µM nih.gov
AmperometricVitamin B9 (Folic Acid)AuNPs-MoS₂ on Screen-Printed Carbon Electrode (SPCE)1.04 µM0 - 20 µM nih.gov
Differential Pulse Voltammetry (DPV)Vitamin B2 (Riboflavin)Vertically-ordered Mesoporous Silica Film (VMSF) on GCE-- frontiersin.org
Differential Pulse Voltammetry (DPV)HistamineNafion and MWCNTs on GCE0.39 µmol L⁻¹0.5 - 200 µmol L⁻¹ rsc.org
This table is interactive. You can sort and filter the data as needed.

Automation in Analytical Procedures for High-Throughput Research

The need to analyze large numbers of samples, particularly in clinical studies and food quality control, has driven the development of automated, high-throughput analytical methods. lcms.cz Automation significantly improves efficiency, precision, and repeatability while reducing manual labor and the potential for human error. lcms.cz

A key area of automation is in sample preparation and analysis using Ultra-High-Performance Liquid Chromatography (UHPLC). lcms.cz Automated systems can perform online, pre-column derivatization, where the analyte is mixed with reagents immediately before being injected into the chromatography column. lcms.cz This approach is particularly advantageous for compounds like thiamine, where the derivatized product (thiochrome) may be unstable over time. lcms.cz By automating this step, each sample is freshly derivatized and immediately analyzed, ensuring high reproducibility and preventing degradation that can occur when samples wait in an autosampler tray. lcms.cz

High-throughput methods have also been developed using a microplate format, similar to an Enzyme-Linked Immunosorbent Assay (ELISA). cornell.edunih.gov One such assay for thiamine utilizes a periplasmic binding protein (TBP) for specific recognition of the analyte. nih.govacs.org This competitive assay format allows for the analysis of 96 samples or standards in as little as 30 minutes, with a limit of detection comparable to HPLC methods. cornell.edu Such platforms are highly specific for thiamine and its phosphate esters and can be adapted for high-throughput screening applications. cornell.edunih.gov The integration of robotics and liquid handling systems further streamlines these workflows, from sample pipetting to final data acquisition.

The benefits of automation are clear:

Increased Throughput: A large number of samples can be processed in a shorter amount of time. lcms.cz

Enhanced Precision and Repeatability: Automated liquid handling and injection minimize variations between runs. lcms.cz

Improved Stability: Online derivatization ensures that unstable derivatives are analyzed immediately, improving accuracy. lcms.cz

Reduced Manual Labor: Automation frees up researchers' time and reduces the risk of repetitive strain injuries.

These automated strategies, primarily developed for thiamine, provide a robust framework for establishing high-throughput research methodologies for its derivative, this compound.

Theoretical and Computational Studies of Dicethiamine

Molecular Modeling and Simulation of Dicethiamine Interactions

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are crucial for understanding how a compound like this compound might interact with biological systems.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is instrumental in drug discovery for screening potential drugs and elucidating their mechanism of action. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. researchgate.net

While specific docking studies on this compound were not found, extensive research has been performed on thiamine (B1217682) and its analogs, providing a framework for how such studies would be conducted. For instance, molecular docking has been used to study the binding of thiamine and thiamine pyrophosphate (TPP) to acetylcholinesterase (AChE). mdpi.com These studies help identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. mdpi.comnih.gov In one study, docking scores for thiamine and TPP with AChE were calculated to be close to 11, indicating strong binding. mdpi.com Similarly, docking of thiamine analogs like oxythiamine (B85929) and N3-pyridyl thiamine (N3PT) into the active site of P. falciparum thiamine pyrophosphokinase (TPK) showed binding modes nearly identical to thiamine itself, suggesting they could be substrates for the enzyme. asm.orgnih.gov

A hypothetical docking study of this compound would involve preparing a 3D model of the molecule and docking it into the active sites of known thiamine-binding proteins to predict its binding pose and affinity. The results would highlight the key amino acid residues involved in the interaction.

Table 1: Example Molecular Docking Scores for Thiamine and its Analogs with Biological Targets This table presents data for thiamine and its analogs from existing studies to illustrate the type of information generated by molecular docking, as direct data for this compound is not available.

Ligand Target Protein Docking Score (Arbitrary Units) Reference
Thiamine (T) Acetylcholinesterase (AChE) ~11 mdpi.com
Thiamine Pyrophosphate (TPP) Acetylcholinesterase (AChE) 11.055 mdpi.com
Thiamine P. falciparum TPK (Model) Similar to Oxythiamine & N3PT asm.org
Oxythiamine P. falciparum TPK (Model) Similar to Thiamine & N3PT asm.org

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. portlandpress.comnih.gov By solving Newton's equations of motion for a system of particles, MD simulations can reveal the dynamic behavior of a ligand-protein complex, assessing its stability and characterizing conformational changes in both the ligand and the protein. mdpi.comchemrxiv.org These simulations are often performed after molecular docking to refine the binding pose and evaluate the stability of the predicted interactions under more realistic, dynamic conditions. mdpi.com

For example, MD simulations of thiamine and TPP complexed with acetylcholinesterase were conducted for 100 nanoseconds to analyze the stability of the docked poses. mdpi.com The results showed that π-π interactions and hydrogen bonds were crucial for stabilizing the complexes. mdpi.com Similarly, MD simulations have been applied to study thiamine hydrochloride hydrates, providing insights into their solid-state behavior. nih.govnih.gov A study on the prion protein confirmed that water molecules, observed through MD simulations, play a crucial role in stabilizing the binding of thiamine. nih.gov

An MD simulation of this compound bound to a target protein would allow researchers to observe its dynamic fit within the binding pocket, the flexibility of the molecule, and the persistence of key interactions over time, thus providing a more accurate assessment of binding stability than docking alone.

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. researchgate.net These first-principles methods, such as Density Functional Theory (DFT), can compute a wide range of molecular properties, including optimized geometry, charge distribution, and the energies of molecular orbitals (HOMO and LUMO). asm.orgscholarsresearchlibrary.com This information is vital for understanding a molecule's intrinsic stability and chemical reactivity. scholarsresearchlibrary.com

Quantum chemical calculations have been applied to thiamine and its derivatives to understand their fundamental properties. For instance, DFT has been used to study the molecular structure and inhibition efficiency of thiamine hydrochloride, correlating quantum chemical parameters with experimental observations. scholarsresearchlibrary.com The HOMO-LUMO energy gap, a key indicator of molecular stability, was calculated for thiamine chloride to be 4.157 eV, suggesting high reactivity. scholarsresearchlibrary.com Other studies have used quantum chemistry to investigate the synthesis of thiamine derivatives and the electronic properties of reaction intermediates. nih.govacs.org

For this compound, quantum chemical calculations could be used to determine its 3D structure, electron distribution, and predict which parts of the molecule are most likely to be involved in chemical reactions or interactions with biological targets.

Table 2: Example Quantum Chemical Calculation Data for Thiamine This table presents data for thiamine from an existing study to illustrate the type of information generated by quantum chemical calculations, as direct data for this compound is not available.

Compound Parameter Calculated Value Reference
Thiamine Chloride HOMO Energy -6.590 eV scholarsresearchlibrary.com
Thiamine Chloride LUMO Energy -2.433 eV scholarsresearchlibrary.com

In Silico Prediction of this compound Behavior

In silico methods leverage computer simulations to predict the biological and chemical behavior of molecules, offering a rapid and cost-effective alternative to extensive laboratory testing.

Accurately predicting the binding affinity between a ligand and its target is a primary goal of computational drug discovery. researchgate.net Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from MD simulation trajectories. mdpi.commdpi.com These calculations provide a more quantitative assessment of binding strength than docking scores alone. mdpi.com

In a study on acetylcholinesterase inhibitors, MM-GBSA calculations were performed on complexes of thiamine and TPP. mdpi.com The results helped to quantify and compare their binding free energies, corroborating the findings from docking and experimental assays. mdpi.com Computational models can also be developed to predict binding affinity by decomposing it into contributions from different types of interactions at the binding interface. scholarsresearchlibrary.com Research on thiamine analogs has utilized such approaches to compare the binding affinity of various synthetic molecules to TPP-dependent enzymes, finding that some analogs bind with even greater affinity than the natural coenzyme. portlandpress.com

For this compound, these computational approaches could be used to estimate its binding affinity to various potential protein targets, helping to prioritize which interactions are most likely to be biologically relevant.

Table 3: Example MM-GBSA Binding Free Energy Calculation for Thiamine Analogs This table presents data for thiamine and its pyrophosphate derivative from an existing study to illustrate the type of information generated by binding affinity assessments, as direct data for this compound is not available.

Ligand-Protein Complex Binding Free Energy (kcal/mol) Reference
Thiamine (T) - AChE (non-competitive) -68.34 mdpi.com

Theoretical Investigation of Metabolic Transformations

Computational methods can predict how a molecule might be metabolized in the body. nih.gov This often involves identifying which sites on the molecule are most susceptible to modification by drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. nih.gov Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models can be built to predict metabolism-mediated interactions based on molecular structure. nih.gov

Thiamine itself is metabolized into several phosphorylated derivatives, including thiamine monophosphate (TMP), thiamine pyrophosphate (TPP), and thiamine triphosphate (TTP). mdpi.comwikipedia.org The enzymes responsible for these transformations are well-characterized. nih.gov Thiamine analogs, such as oxythiamine, are known to be substrates for these same enzymes, which convert them into their corresponding pyrophosphate esters, thereby inhibiting TPP-dependent enzymes. mdpi.com

A theoretical investigation of this compound's metabolism would likely focus on its ester groups. Given that this compound is O,S-bis(ethoxycarbonyl)thiamine, it is plausible that esterase enzymes would hydrolyze the ethoxycarbonyl groups. nih.govpharmacompass.com Computational models could predict the likelihood of this hydrolysis and identify other potential sites of metabolic attack, such as oxidation by CYP enzymes. This would provide valuable hypotheses about its metabolic fate and potential active metabolites, guiding future experimental studies.

Structure-Based Computational Design of this compound Analogs

Structure-based drug design is a computational methodology that relies on the three-dimensional structure of a biological target, typically a protein or enzyme, to design novel molecules with desired activities. chemrxiv.org This process often involves molecular docking simulations, where virtual compounds are fitted into the target's binding site to predict their binding affinity and orientation.

For thiamine derivatives, a key area of interest is the design of analogs that can act as inhibitors for thiamine diphosphate (B83284) (ThDP)-dependent enzymes, which are crucial for cellular metabolism. chemrxiv.org Computational strategies for designing such analogs involve systematic investigations of different molecular scaffolds and functional groups. chemrxiv.org A common approach is to replace the positively charged thiazolium ring of ThDP with a neutral aromatic ring, a strategy that has been explored to create competitive enzyme inhibitors. chemrxiv.org

The design process for analogs, which could be applied to a parent structure like this compound, typically follows these steps:

Target Identification and Validation: Identifying a relevant biological target, such as a ThDP-dependent enzyme or a thiamine transporter like SLC19A3. nih.gov

Binding Site Analysis: Using the crystal structure of the target, researchers analyze the geometry and chemical properties of the binding pocket. For instance, the binding of thiamine to its transporter involves critical hydrogen bonds with specific amino acid residues (e.g., Glu110). nih.gov

Virtual Screening and Scaffold Hopping: A computational technique where large libraries of virtual compounds are docked into the target site to identify potential hits. "Scaffold hopping" involves replacing the core structure of a known ligand with a different one while maintaining similar biological activity.

Lead Optimization: Promising candidates are then computationally modified to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. This can involve adding substituents to the core structure to exploit specific pockets within the enzyme's active site, thereby enhancing selectivity. chemrxiv.org

A study focused on designing thiamine analogue inhibitors systematically synthesized and compared derivatives with various central aromatic rings to establish a clear relationship between the ring's nature and the inhibitory profile against several ThDP-dependent enzymes. chemrxiv.org This approach demonstrates how computational predictions can guide the synthesis of more potent and selective inhibitors.

Table 1: Hypothetical Design Strategy for this compound Analogs Based on Thiamine Inhibitor Research

Design Step Computational Method Objective Example Application for a Thiamine Analog
1. Target Selection Bioinformatics Analysis Identify a key enzyme in a disease pathway that depends on ThDP. Targeting a ThDP-dependent enzyme unique to a pathogen.
2. Binding Site Analysis Molecular Docking & Dynamics Map key interactions (H-bonds, hydrophobic contacts) in the active site. Identifying key residues in the thiamine binding site of the human transporter SLC19A3. nih.gov
3. Scaffold Modification Bioisosteric Replacement Replace the thiazolium ring of a thiamine derivative with a neutral aromatic ring. Designing a library of compounds with different heterocyclic cores to test for improved binding. chemrxiv.org
4. Functionalization Fragment-Based Design Add functional groups to the new scaffold to interact with unique sub-pockets. Introducing a C2-substituent to improve selectivity for a specific enzyme over others. chemrxiv.org

Cheminformatics and Data Mining for this compound Research

Cheminformatics combines computer and information science to address chemical problems, particularly in drug discovery. cam.ac.uk It involves storing, retrieving, and analyzing vast amounts of chemical data to identify patterns and relationships between chemical structures and their biological activities. cam.ac.ukdiva-portal.org

Analysis of Structure-Activity Relationships using Computational Tools

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the structural features of a molecule with its biological or pharmacological activity. Computational tools are essential for performing SAR analysis on large datasets, moving beyond simple qualitative observations to quantitative models.

For thiamine and its derivatives, SAR studies have revealed key structural requirements for vitamin activity. For example:

The pyrimidine (B1678525) ring is essential; modifications often lead to a loss of effect.

The hydroxyethyl (B10761427) group on the thiazole (B1198619) ring is highly sensitive to changes.

In contrast, creating easily hydrolyzable esters of thiamine can retain full activity while improving stability.

Computational SAR methods can quantify these relationships:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that relate numerical descriptors of a molecule's structure (e.g., size, electronic properties, hydrophobicity) to its activity. nih.gov For a series of thiamine analogs, a QSAR model could predict the inhibitory potency based on these descriptors.

Matched Molecular Pair Analysis: This technique identifies pairs of molecules that differ by a single, small structural transformation. By analyzing many such pairs, researchers can determine the effect of specific chemical changes on activity.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.

Table 2: Key Structural Features of Thiamine Derivatives and Their General Impact on Activity

Molecular Part Structural Modification General Effect on Activity Reference
Pyrimidine Ring Alteration of the ring structure Loss of vitamin effect
Thiazole Ring Modification of the 5'-hydroxyethyl residue Loss of vitamin effect
Thiazole Ring Replacement with a neutral aromatic ring Can create competitive enzyme inhibitors chemrxiv.org

Predictive Modeling for Biological Interactions in Preclinical Systems

Predictive modeling uses computational algorithms and statistical methods to forecast the biological interactions of compounds, such as drug-target interactions or potential drug-drug interactions (DDIs). nih.govdiva-portal.org These in silico models are crucial in early drug development to prioritize candidates and anticipate potential issues before costly and time-consuming in vivo testing. diva-portal.org

For a compound like this compound, predictive models could be employed in several ways:

Predicting Drug-Target Interactions: Deep learning models, such as those using convolutional neural networks (CNNs), can predict the interaction between a drug and a protein target by analyzing the protein's amino acid sequence and the drug's chemical structure. nih.gov This could identify potential new targets for this compound or its analogs.

Predicting Drug-Drug Interactions (DDIs): DDIs are a major cause of adverse reactions. diva-portal.org Network-based approaches construct complex networks linking drugs, protein targets, and biological pathways to predict potential interactions. diva-portal.org By integrating data on chemical structures, target proteins, enzymes, and known side effects, these models can calculate the probability of a DDI. nih.gov For instance, the Tox21 program screened thousands of compounds, including this compound hydrochloride, for their potential to inhibit key cytochrome P450 (CYP) enzymes, which are central to drug metabolism and DDIs. mdpi.com

Predicting ADMET Properties: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. mdpi.com This is vital for assessing the drug-likeness of new analogs.

Table 3: Data Types Used in Predictive Modeling for Drug Interactions

Data Category Specific Data Types Purpose in Modeling Reference
Chemical Data 2D/3D Structure, Molecular Fingerprints, Physicochemical Properties To represent the drug's structural and chemical features. nih.gov
Biological Data Target Proteins, Enzymes, Transporters, Biological Pathways To model the drug's mechanism of action and metabolic fate. diva-portal.org
Phenotypic Data Known Side Effects, Therapeutic Indications, Off-target Effects To correlate chemical structures with clinical or preclinical outcomes. diva-portal.org

| Interaction Data | Known Drug-Drug Interactions, Drug-Target Binding Affinities | To train and validate the predictive models. | diva-portal.orgnih.gov |

These computational approaches provide a powerful framework for accelerating research and development. While specific applications to this compound are not widely published, the methodologies established for thiamine and other small molecules pave the way for future in silico investigations of its properties and potential therapeutic applications.

Preclinical Research Paradigms for Dicethiamine Non Human Focus

In Vitro Models for Investigating Dicethiamine's Biological Effects

In vitro models provide a controlled environment to study the effects of this compound at the cellular and molecular levels, offering insights into its fundamental mechanisms of action.

Cell Culture Systems for Mechanistic Elucidation

Cell culture systems are indispensable for dissecting the molecular mechanisms of this compound, a thiamine (B1217682) analogue. Thiamine itself is an essential vitamin required for the normal growth of virtually all cultured cells, as its phosphorylated derivatives are critical cofactors for enzymes involved in energy metabolism and biosynthesis. drugbank.com The active form, thiamine pyrophosphate (TPP), is synthesized from thiamine and is crucial for the function of enzymes like pyruvate (B1213749) dehydrogenase and transketolase, which are central to carbohydrate metabolism. mdpi.com

In the context of this compound, cell culture models would be employed to:

Investigate Cellular Uptake: Studies using cell lines, such as human-derived renal epithelial (HEK-293) cells, have elucidated the specific transport mechanisms for thiamine, involving transporters like hTHTR-1 and hTHTR-2. nih.gov Similar systems can be used to determine how this compound enters cells and whether it competes with or utilizes the same transporters as natural thiamine.

Assess Metabolic Conversion: Once inside the cell, thiamine is converted to its active phosphate (B84403) esters. Cell-based assays can clarify if this compound undergoes similar phosphorylation and to what extent it is converted into a biologically active form.

Elucidate Mechanism of Action: By treating cultured cells with this compound, researchers can observe effects on cell proliferation, viability, and metabolic function. For example, thiamine has been shown to inhibit the proliferation of endothelial cells under hyperglycemic conditions. drugbank.com Cell culture systems allow for the investigation of whether this compound produces similar or unique effects on cellular processes. Thiamine deficiency in culture can lead to impaired pyruvate metabolism; such models could be used to see if this compound can rescue cells from this state.

Recent studies on certain cell lines have shown that thiamine can be removed from the feed in some cases without impacting performance, suggesting that the necessity of external thiamine supplementation can be cell-line dependent. researchgate.net This highlights the importance of selecting appropriate cell models for mechanistic studies of thiamine analogues like this compound.

Enzyme Assays and Biochemical Pathway Analysis in Cell-Free Systems

Enzyme assays are laboratory methods used to measure the activity of enzymes and are vital for drug discovery and for understanding biochemical pathways. bellbrooklabs.comnih.govwikipedia.org These assays can be continuous, providing a real-time measurement of activity, or discontinuous, where samples are analyzed at intervals. wikipedia.org Common formats include spectrophotometric and fluorometric assays. wikipedia.org

For a thiamine analogue like this compound, enzyme assays in cell-free systems are critical for determining its direct interactions with thiamine-dependent enzymes. Thiamine pyrophosphate (TPP) is a coenzyme for several key enzymes in cellular metabolism. portlandpress.comfoodandnutritionresearch.net Biochemical assays are used to study how thiamine analogues might inhibit or otherwise modulate these enzymes. chemrxiv.orgnih.gov

Key Thiamine-Dependent Enzymes for Assay Development:

Enzyme Metabolic Pathway Function
Pyruvate Dehydrogenase Complex (PDC) Link between Glycolysis and Citric Acid Cycle Catalyzes the conversion of pyruvate to acetyl-CoA. mdpi.comfoodandnutritionresearch.net
α-Ketoglutarate Dehydrogenase (KGDH) Citric Acid Cycle A key regulatory point in the Krebs cycle, converting α-ketoglutarate to succinyl-CoA. mdpi.comfoodandnutritionresearch.net
Transketolase (TKT) Pentose (B10789219) Phosphate Pathway A rate-limiting enzyme in the non-oxidative branch of the pentose phosphate pathway. mdpi.com

| Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) | Amino Acid Catabolism | Involved in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine). mdpi.com |

In a research context, scientists would use purified enzymes in cell-free systems to quantify this compound's effect. For instance, an assay could measure the rate of acetyl-CoA production by the Pyruvate Dehydrogenase Complex in the presence of varying concentrations of this compound's phosphorylated form. This helps determine parameters like the inhibition constant (K_i) and the type of inhibition (e.g., competitive, non-competitive), providing precise insights into its biochemical activity without the complexity of a whole-cell environment. chemrxiv.orgnih.gov

Organ-on-a-Chip and 3D Cell Culture Technologies in Research

Three-dimensional (3D) cell culture systems represent a significant advancement over traditional 2D models, as they more accurately replicate the complex cellular interactions and microenvironments of in vivo tissues. frontiersin.org These models, which include spheroids and organoids, foster more realistic cell behaviors and are increasingly used in drug discovery, disease modeling, and toxicity testing. thermofisher.com

Organ-on-a-chip (OoC) technology integrates 3D cell culture into microfluidic devices that simulate the physiological functions of organs by providing controlled fluid flow and mechanical stimuli. mdpi.comspringernature.comnih.gov This technology allows for the creation of miniaturized systems like a "lung-on-a-chip," "kidney-on-a-chip," or even multi-organ systems to study complex physiological and metabolic processes. springernature.comresearchgate.net

Advantages of 3D and OoC Models in Preclinical Research:

Technology Key Advantages Research Applications
3D Cell Culture (Spheroids/Organoids) More physiologically relevant cell-cell and cell-matrix interactions; better prediction of drug resistance and efficacy. nih.gov Disease modeling, drug discovery, tissue engineering, personalized medicine. frontiersin.org

| Organ-on-a-Chip (OoC) | Mimics organ-level function with microfluidics, mechanical forces, and real-time monitoring; potential to replace animal testing. mdpi.comnih.gov | Drug metabolism studies, toxicity testing, investigation of inter-organ communication. researchgate.net |

While these advanced platforms are revolutionizing preclinical research for many compounds, specific studies detailing the use of organ-on-a-chip or 3D cell culture technologies to investigate this compound are not prominently available in the reviewed literature. However, their potential application is clear. For example, a "liver-on-a-chip" could be used to study the biotransformation of this compound into its active forms or other metabolites, while a "brain-on-a-chip" could investigate its effects on neuronal cells in a more physiologically relevant context than 2D cultures.

In Vivo Animal Models for Preclinical Investigation

Development and Validation of Animal Models for Specific Biological Study

The selection and validation of an appropriate animal model are crucial for the successful translation of preclinical findings. scirp.org Animal models are used to replicate specific human conditions or to assess the physiological effects of a compound.

A key finding for this compound is its demonstrated anti-fatigue effect. spectracell.comnih.gov In one study, an animal model of complex fatigue was developed in rats by placing them in cages with shallow water for five consecutive days. The extent of fatigue was then quantitatively assessed using a weight-loaded forced swimming test. nih.gov This model was used to show that this compound hydrochloride significantly improved performance, indicating a biological effect on fatigue. scirp.orgnih.govresearchgate.net

The validation of such models typically involves assessing three key criteria:

Validity TypeDescriptionExample Application for a Fatigue Model
Face Validity The model phenotypically mimics the symptoms of the human condition being studied.The animal model exhibits measurable signs of fatigue, such as reduced physical endurance (e.g., shorter swimming time).
Construct Validity The model shares the same underlying pathophysiological mechanisms as the human condition.The fatigue induced in the animal is related to biochemical changes also seen in human fatigue, such as alterations in energy metabolism.
Predictive Validity The model can correctly predict the efficacy of treatments that are known to be effective in humans.A compound known to alleviate fatigue in humans also shows a positive effect in the animal model.

Studies on other thiamine analogues have utilized various animal models, including rats, to investigate effects on nervous tissue metabolism and pharmacokinetics, further establishing the utility of rodent models in this area of research. nih.gov

Assessment of Compound Distribution and Biotransformation in Animal Tissues

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is a cornerstone of preclinical research. For this compound, studies have been conducted in rats to examine its absorbability and tissue distribution compared to thiamine hydrochloride. nih.gov

After oral administration, blood and various tissues were collected to measure the concentrations of thiamine and its phosphate esters. nih.gov The research found that this compound administration led to higher concentrations of thiamine in the blood and key tissues—including the heart, thigh muscles, cerebellum, hippocampus, and thalamus—compared to the administration of standard thiamine hydrochloride. nih.gov This suggests that this compound has excellent absorbability and is effectively transformed and distributed in tissues as vitamin B1. spectracell.comnih.govtandfonline.com

The general methodology for such a study is outlined below:

Research StepDescriptionMethods Used
Administration The compound (this compound) and a control (thiamine hydrochloride) are administered to animal subjects (e.g., rats). nih.govOral gavage is a common method for precise administration. nih.gov
Sample Collection Blood and tissue samples are collected at various time points post-administration. nih.govTissues of interest such as the brain, heart, muscle, and liver are harvested.
Analysis The concentration of the parent compound and its metabolites (e.g., thiamine and its phosphate esters) are quantified in the collected samples. nih.govdntb.gov.uaHigh-Performance Liquid Chromatography (HPLC) is a standard and sensitive technique for this analysis. dntb.gov.ua
Pharmacokinetic Modeling The data is used to model the pharmacokinetic profile of the compound, assessing its absorption and distribution characteristics. nih.govicar.org.inMathematical models can calculate parameters like maximum concentration (Cmax) and tissue-specific accumulation. nih.gov

This type of preclinical investigation is crucial for linking a compound's chemical properties to its biological activity, explaining why this compound may have a more pronounced anti-fatigue effect than thiamine hydrochloride itself. nih.gov

Translational Research Challenges and Opportunities in Bridging Preclinical and Broader Scientific Understanding

Bridging the gap between preclinical findings and a comprehensive scientific understanding of thiamine derivatives like this compound is fraught with challenges. While data specific to this compound's translational hurdles are limited, the experiences with more extensively studied thiamine precursors provide a valuable framework for identifying potential obstacles and opportunities. researchgate.netzaslavsky.com.ua A primary challenge is that the potent antioxidant and anti-inflammatory effects observed in animal models often occur through mechanisms that appear independent of the compound's primary function as a thiamine prodrug. mdpi.commdpi.com This disconnect complicates the translation of preclinical efficacy into predictable outcomes in broader biological systems or clinical settings.

The opportunity lies in exploring these novel, ThDP-independent mechanisms. mdpi.comnih.gov Understanding how this compound and its metabolites modulate pathways like NF-κB or glutathione (B108866) synthesis could open up new avenues for its application in conditions characterized by inflammation and oxidative stress, beyond simple thiamine deficiency. nih.govmdpi.com Further research is needed to identify the specific active metabolites of this compound and their molecular targets to fully harness its therapeutic potential. researchgate.netmdpi.com

Methodological Considerations for Robust Preclinical Data Generation

The generation of robust and translatable preclinical data for thiamine derivatives, including this compound, requires careful methodological consideration.

A key aspect is the design of the animal model itself. Many studies are conducted in healthy animals with normal thiamine levels, where the observed effects are likely pharmacological rather than nutritional. mdpi.com It is crucial to also use models of specific diseases or induced thiamine deficiency to differentiate between these effects. nih.gov The choice of species is also important, as thiamine metabolism can differ significantly between animals and humans. nih.gov

Furthermore, the analytical methods used to measure this compound and its various metabolites (e.g., thiamine, ThMP, ThDP) are critical. Highly sensitive and specific detection methods are necessary to accurately track the compound's absorption, distribution, and metabolism in different tissues, particularly the brain. nih.govresearchgate.netresearchgate.net This is essential for correlating pharmacokinetic profiles with pharmacodynamic effects.

Finally, future preclinical studies should include endpoints that assess both ThDP-dependent and ThDP-independent pathways. This dual approach will help elucidate the complete mechanism of action, which is vital for building a solid foundation for translational success. nih.govmdpi.com

Predictive Power of Preclinical Models for Understanding Thiamine Derivative Activity

The predictive power of current preclinical models for understanding the activity of thiamine derivatives like this compound is a mixed picture. On one hand, animal models have been highly effective at demonstrating the neuroprotective, antioxidant, and anti-inflammatory potential of these compounds. nih.govmdpi.commdpi.com The consistent findings across different models of neurodegeneration and stress suggest that these effects are robust. nih.govuliege.be

However, the predictive power is limited concerning the precise mechanism of action in humans. The finding that derivatives like this compound and benfotiamine (B1667992) exert beneficial effects in animal models without necessarily increasing brain ThDP levels challenges the traditional predictive model based on correcting a coenzyme deficiency. mdpi.commdpi.com This suggests that preclinical models focusing solely on thiamine metabolism may not fully predict the therapeutic activity of these compounds.

To improve predictive power, future models should aim to:

Incorporate humanized elements where possible.

Focus on identifying the specific metabolites responsible for the observed pharmacological effects. mdpi.com

Utilize advanced techniques to probe molecular targets beyond the classical ThDP-dependent enzymes. biorxiv.org

Ultimately, while current animal models are valuable for initial screening and demonstrating proof-of-concept for biological activity, a deeper mechanistic understanding derived from methodologically robust preclinical studies is required to accurately predict the broader scientific and potential clinical utility of this compound. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound / O,S-dibenzoylthiamine DBT
Thiamine Vitamin B1
Thiamine Diphosphate (B83284) / Thiamine Pyrophosphate ThDP / TPP
Thiamine Monophosphate ThMP
Benfotiamine BFT
Glutathione GSH
Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate NADPH

Future Directions and Emerging Research Avenues for Dicethiamine

Integration of Multi-Omics Data in Dicethiamine Research

The future of this compound research is intricately linked with the power of multi-omics. This approach involves the simultaneous analysis of multiple "omes," such as the genome, proteome, metabolome, and transcriptome, to create a holistic picture of cellular and organismal responses to the compound. By integrating these vast datasets, researchers can move beyond a one-dimensional understanding of this compound's effects and begin to map the complex molecular networks it influences.

Genomics and Transcriptomics: Genomic studies can identify genetic variations that may influence an individual's response to this compound. For instance, variations in genes encoding for thiamine (B1217682) transporters could affect its uptake and distribution. nih.gov Transcriptomics, the study of RNA transcripts, can reveal how this compound alters gene expression. For example, research on thiamine deficiency has shown changes in the mRNA levels of key metabolic enzymes like transketolase and pyruvate (B1213749) dehydrogenase. iiarjournals.org Similar transcriptomic profiling in response to this compound could uncover the genetic pathways it modulates.

Proteomics: Proteomics, the large-scale study of proteins, offers a direct window into the functional consequences of this compound administration. Studies on thiamine deficiency have utilized proteomics to identify the downregulation of proteins involved in lipid biosynthesis and energy metabolism. asm.orgnih.gov Applying proteomic techniques to this compound research could pinpoint specific protein targets and signaling cascades affected by the compound. For example, proteomic analysis of thalamic tissue in thiamine-deficient rats revealed deregulation of proteins involved in oxidative stress and neurotransmitter synthesis, providing a roadmap for investigating this compound's neuroprotective potential. nih.gov

Metabolomics: Metabolomics, the study of small molecule metabolites, is crucial for understanding the biochemical impact of this compound. By analyzing the metabolome, researchers can track the conversion of this compound to its active forms and its influence on metabolic pathways. This is particularly relevant given that thiamine and its derivatives are central to energy metabolism. portlandpress.comoup.com Multi-omics analyses have already been employed to investigate the link between gut microbial thiamine production and obesity, demonstrating the power of this integrated approach. fda.gov

The integration of these multi-omics datasets will be instrumental in building comprehensive models of this compound's action, identifying biomarkers of its efficacy, and personalizing its therapeutic application.

Advanced Imaging Techniques for Tracking this compound in Biological Systems

Visualizing the journey of this compound through the body and into cells is a key objective for future research. Advanced imaging techniques are poised to provide unprecedented insights into its pharmacokinetics and biodistribution.

Positron Emission Tomography (PET): PET imaging is a powerful, non-invasive technique that can track the location and concentration of radiolabeled molecules in vivo. Researchers have successfully synthesized and used 11C-labeled thiamine and its derivative, thiamine tetrahydrofurfuryl disulfide (TTFD), for PET imaging in rats and humans. nih.govresearchgate.netnih.gov These studies have revealed differences in their uptake and metabolism in the heart and other tissues. nih.gov Applying this technology to this compound would allow for real-time visualization of its absorption, distribution to target organs like the brain, and its metabolic fate. researchgate.netfrontiersin.org This could be particularly valuable for understanding its anti-fatigue effects.

Fluorescent Probes: The development of novel fluorescent probes offers another exciting avenue for tracking thiamine and its derivatives at the cellular and subcellular level. Thiamine itself can be oxidized to the fluorescent compound thiochrome (B1210408), a property that has been harnessed for its quantification. scielo.br Furthermore, carbon nanoparticles derived from vitamin B1 have been shown to act as fluorescent imaging probes. acs.org The design of specific fluorescent probes for this compound could enable high-resolution imaging of its uptake and localization within cells, helping to elucidate its mechanism of action. nih.govnih.gov Confocal imaging has already been used to study the cellular expression of thiamine transporters, a technique that could be adapted for this compound research. researchgate.netnih.gov

These advanced imaging modalities will be critical in answering fundamental questions about where this compound goes in the body, how it gets there, and what it does upon arrival, providing a dynamic view of its biological activity.

Novel Experimental Models for Studying this compound's Mechanisms

To fully understand the complex biological effects of this compound, researchers are moving beyond traditional cell cultures and animal models to more sophisticated and physiologically relevant systems.

Human-derived Cellular Models: The use of human induced pluripotent stem cells (hiPSCs) to create specific cell types, such as neurons, provides a powerful in vitro model for studying the effects of thiamine-related compounds in a human context. For example, hiPSC-derived neurons have been used to investigate the molecular mechanisms of neurodegeneration in thiamine deficiency, revealing the roles of endoplasmic reticulum stress and oxidative stress. uky.edu This type of model would be invaluable for studying the neuroprotective properties of this compound.

Organ-on-a-Chip Models: Organ-on-a-chip (OOC) technology is a revolutionary approach that uses microfluidic devices to create 3D microenvironments that mimic the structure and function of human organs. nih.govfrontiersin.org These "organs-on-chips" can be used to study the absorption, metabolism, and effects of compounds in a highly controlled and human-relevant manner. acs.org A multi-organ chip, for instance, could model the journey of this compound from the gut to the liver and then to other target organs. researchgate.netxiahepublishing.com This would allow for detailed investigation of its pharmacokinetics and organ-specific effects, reducing the reliance on animal models.

Advanced Animal Models: While moving towards human-relevant models, refined animal models will continue to play a role. Pharmacokinetic studies in animals are essential for understanding the in vivo metabolism of thiamine derivatives. fda.govplos.orgresearchgate.net Mouse models of thiamine deficiency have been instrumental in studying its neurological and behavioral consequences. mdpi.com Future animal studies on this compound could employ sophisticated techniques to investigate its effects on specific neural circuits and its potential to mitigate disease pathologies.

These novel experimental models will provide more accurate and predictive data on the mechanisms of this compound, accelerating its translation from the laboratory to potential clinical applications.

Interdisciplinary Approaches to this compound Research, e.g., Chemical Biology, Systems Biology

The complexity of this compound's biological interactions necessitates a move towards more interdisciplinary research, integrating concepts and techniques from various fields.

Chemical Biology: Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. researchgate.net The development of thiamine analogues as chemical probes has been instrumental in studying the function of thiamine pyrophosphate-dependent enzymes. chemrxiv.orgchemrxiv.org A chemical biology approach to this compound research could involve the synthesis of novel derivatives with specific modifications to probe their interactions with target proteins and to dissect their signaling pathways.

The convergence of these disciplines will be crucial for building a comprehensive and dynamic understanding of this compound's role in health and disease, ultimately leading to more innovative and impactful research.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing dicethiamine to ensure reproducibility?

  • Methodological Guidance : Follow standardized synthesis protocols with detailed stoichiometric ratios, reaction conditions (e.g., temperature, pH), and purification steps (e.g., recrystallization, HPLC). Characterize purity using NMR (¹H/¹³C), mass spectrometry, and elemental analysis. Document deviations from established protocols (e.g., solvent substitutions) and validate reproducibility via triplicate trials .
  • Data Requirements : Include spectral data (e.g., IR peaks, NMR shifts) and comparative tables against reference standards. Report yield percentages and purity metrics (e.g., ≥95% by HPLC).

Q. How can researchers validate the stability of this compound under varying storage conditions for pharmacological studies?

  • Methodology : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure (ICH Q1A guidelines). Use HPLC-UV or LC-MS to quantify degradation products. Compare results to baseline stability profiles of analogous thiamine derivatives .
  • Analysis : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Tabulate degradation rates and identify critical storage parameters.

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

  • Approach : Perform meta-analysis of existing studies, highlighting variables like dosage, delivery systems, and model organisms. Use statistical tools (e.g., Cohen’s d for effect size) to quantify discrepancies. Validate hypotheses via controlled crossover studies .
  • Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments addressing confounding factors (e.g., metabolic interference in murine models) .

Q. How can researchers design mechanistic studies to elucidate this compound’s interaction with thiamine-dependent enzymes?

  • Experimental Design :

  • In vitro : Use enzyme kinetics (Michaelis-Menten plots) with purified enzymes (e.g., transketolase) and varying this compound concentrations. Measure competitive/non-competitive inhibition via Lineweaver-Burk plots.
  • In silico : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and active-site interactions .
    • Data Interpretation : Correlate in vitro inhibition constants (Kᵢ) with computational binding energies. Tabulate results against known thiamine antagonists (e.g., oxythiamine) .

Q. What advanced analytical techniques are critical for detecting trace impurities in this compound batches intended for neurochemical studies?

  • Techniques :

  • LC-HRMS : Identify low-abundance impurities (<0.1%) with high mass accuracy.
  • ICP-MS : Quantify elemental contaminants (e.g., heavy metals).
  • XRD : Confirm crystalline structure homogeneity .
    • Quality Control : Establish a threshold matrix for impurities (e.g., ICH Q3D guidelines) and validate detection limits via spike-recovery experiments.

Methodological Frameworks

  • Research Question Formulation : Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies (e.g., "Does this compound [I] improve cognitive outcomes [O] in zebrafish [P] compared to thiamine [C]?") .
  • Contradiction Analysis : Apply triangulation—cross-validate findings via orthogonal methods (e.g., biochemical assays, behavioral tests, imaging) .

Data Presentation Standards

Parameter Required Metrics Tools
Synthesis Yield% Yield, Purity GradeHPLC, NMR
BioactivityIC₅₀, EC₅₀, Confidence IntervalsDose-response curves
StabilityDegradation Half-life (t₁/₂), ΔPurityAccelerated aging chambers
Impurity Profileppm Levels, Structural ConfirmationLC-HRMS, XRD

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.